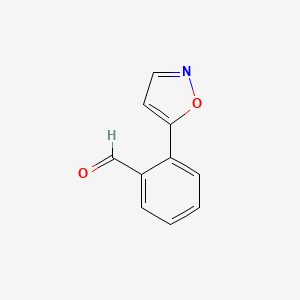
2-Isoxazol-5-yl-benzaldehyde
Cat. No. B8288632
M. Wt: 173.17 g/mol
InChI Key: KQWHPSYRYFHMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08420655B2
Procedure details


To a solution of (2-isoxazol-5-yl-phenyl)-methanol (170 mg, 0.97 mmol) in THF (9 mL) is added manganese dioxide (1.29 g, 14.55 mmol). The reaction mixture is stirred at room temperature for 18 hours. After this time, the reaction mixture is filtered through celite and the filtrate is concentrated in vacuo and is redissolved in THF (11 mL) and more manganese dioxide (1.07 g, 10.46 mmol) is added. The reaction mixture is stirred at room temperature for 65 hours. After this time, the reaction mixture is filtered through celite and the celite is washed with EtOAc (20 mL). The filtrate is concentrated in vacuo and the residue is purified using silica gel flash column chromatography with 20-100% EtOAc in heptane as the eluent to give 2-isoxazol-5-yl-benzaldehyde (50 mg, 30%).




Yield
30%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12][OH:13])=[CH:4][CH:3]=[N:2]1>C1COCC1.[O-2].[O-2].[Mn+4]>[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH:12]=[O:13])=[CH:4][CH:3]=[N:2]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
170 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1N=CC=C1C1=C(C=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Step Two
|
Name
|
|
|
Quantity
|
1.07 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time, the reaction mixture is filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is redissolved in THF (11 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at room temperature for 65 hours
|
|
Duration
|
65 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time, the reaction mixture is filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the celite is washed with EtOAc (20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1N=CC=C1C1=C(C=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
